Met-Met-Trp-Leu-Leu

Description

Structure

2D Structure

Properties

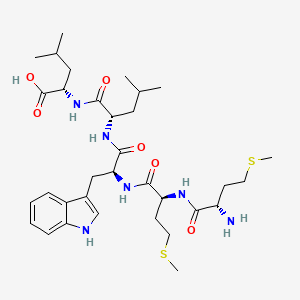

Molecular Formula |

C33H52N6O6S2 |

|---|---|

Molecular Weight |

692.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C33H52N6O6S2/c1-19(2)15-26(31(42)39-28(33(44)45)16-20(3)4)37-32(43)27(17-21-18-35-24-10-8-7-9-22(21)24)38-30(41)25(12-14-47-6)36-29(40)23(34)11-13-46-5/h7-10,18-20,23,25-28,35H,11-17,34H2,1-6H3,(H,36,40)(H,37,43)(H,38,41)(H,39,42)(H,44,45)/t23-,25-,26-,27-,28-/m0/s1 |

InChI Key |

HOPVQBLVLLHWOU-BLVAWXTGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCSC)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Met Met Trp Leu Leu

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for producing synthetic peptides. wikipedia.orgwikipedia.org The core principle involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support. nih.govchempep.com This allows for the easy removal of excess reagents and by-products through simple filtration and washing, making the process highly efficient and amenable to automation. nih.govchempep.com

Fmoc-based Synthesis Protocols and Resin Selection

The Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the predominant choice for modern SPPS. acs.org It utilizes a base-labile Fmoc group for temporary Nα-amino protection, which is removed under mild conditions with a piperidine solution, thus avoiding the repetitive use of strong acid required in older Boc-based methods. wikipedia.orgnih.gov This mildness is particularly advantageous for sequences containing sensitive residues like Tryptophan, reducing the risk of acid-catalyzed side reactions on the indole (B1671886) ring. nih.gov

The synthesis of Met-Met-Trp-Leu-Leu proceeds from the C-terminus to the N-terminus, starting with the anchoring of Fmoc-Leu-OH to a suitable resin. wikipedia.org The choice of resin is critical and depends on the desired C-terminal functionality (acid or amide) and the properties of the peptide sequence.

Wang Resin: This is a standard choice for synthesizing peptides with a C-terminal carboxylic acid. The first amino acid is attached via an ester linkage that is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. peptide.com

Rink Amide Resin: If a C-terminal amide is desired, Rink Amide resin is a common option. The final peptide is cleaved under standard acidic conditions to yield the peptide amide.

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions. This is beneficial for protecting acid-sensitive side-chain protecting groups if a fragment condensation strategy is planned. acsgcipr.org

PEG-Polystyrene Resins (e.g., TentaGel, NovaSyn® TG): These hybrid resins consist of polyethylene glycol (PEG) chains grafted onto a polystyrene core. They exhibit excellent swelling properties in a wide range of solvents and can improve the solvation of the growing peptide chain, which is particularly useful for minimizing the aggregation common with hydrophobic sequences like this compound. springernature.comresearchgate.net

Table 1: Comparison of Common Resins for Fmoc-SPPS of this compound

| Resin Type | C-Terminal Functionality | Cleavage Condition | Key Advantages for this compound |

| Wang | Carboxylic Acid | High % TFA | Standard, cost-effective for C-terminal acids. |

| Rink Amide | Amide | High % TFA | Standard choice for producing peptide amides. |

| 2-Chlorotrityl Chloride | Carboxylic Acid | Very Mild Acid (e.g., dilute TFA) | Allows for cleavage while keeping side-chain protecting groups intact; useful for preparing protected fragments. acsgcipr.org |

| PEG-Polystyrene | Acid or Amide | High % TFA | Reduces aggregation of the hydrophobic peptide chain due to improved solvation properties. researchgate.net |

Optimization of Coupling Efficiencies for Challenging Sequences

The synthesis of this compound is considered a "difficult synthesis" due to the high hydrophobicity and steric hindrance of its amino acids, which can lead to on-resin aggregation and incomplete coupling reactions. nih.govuzh.ch Aggregation occurs when growing peptide chains interact with each other, forming secondary structures like β-sheets that block reactive sites and hinder reagent diffusion. uzh.ch Several strategies must be employed to optimize coupling efficiency.

Solvent Choice: While Dimethylformamide (DMF) is the most common solvent in SPPS, N-methylpyrrolidone (NMP) often provides superior results for hydrophobic peptides. NMP is a better solvent for aggregated sequences and can disrupt secondary structures, thereby improving reaction kinetics. biotage.com

Coupling Reagents: Standard carbodiimide activators may not be sufficient. More potent uronium/aminium or phosphonium salt-based coupling reagents are preferred, often used with additives that reduce racemization and improve reaction rates. chempep.com Common choices include HBTU, HATU, and PyBOP, used in conjunction with bases like N,N-Diisopropylethylamine (DIPEA) or additives like Hydroxybenzotriazole (HOBt) and Oxyma Pure. chempep.comsigmaaldrich.com

Elevated Temperature and Microwave Synthesis: Increasing the reaction temperature can significantly disrupt peptide aggregation and accelerate slow coupling reactions. uzh.ch Microwave-assisted peptide synthesis (MAPS) is a powerful technique that uses microwave energy to heat the reaction rapidly and uniformly, often dramatically reducing coupling times and improving the purity of difficult sequences. nih.gov

Double Coupling and Capping: For sterically hindered couplings (e.g., coupling to Leu or Trp), repeating the coupling step (double coupling) can help drive the reaction to completion. After coupling, any unreacted free amines can be permanently blocked in a "capping" step using a reagent like acetic anhydride to prevent the formation of deletion sequences. iris-biotech.de

Reaction Monitoring: To ensure each coupling step is complete, qualitative tests like the Kaiser test can be performed on a small sample of resin beads. iris-biotech.de A positive result (blue beads) indicates the presence of free primary amines and an incomplete reaction, signaling the need for a recoupling step. iris-biotech.denih.gov

Table 2: Strategies to Optimize Coupling Efficiency for this compound

| Strategy | Rationale | Application to this compound |

| Use of NMP Solvent | Improves solvation of the growing peptide chain and disrupts aggregation. | The high hydrophobicity of the MMWLL sequence makes aggregation likely; NMP can maintain solubility. biotage.com |

| High-Efficiency Coupling Reagents (HATU, HBTU) | Provide rapid and efficient activation of the carboxylic acid for amide bond formation. | Overcomes the steric hindrance associated with bulky Trp and Leu residues. chempep.com |

| Microwave-Assisted Synthesis | Uses microwave energy to increase reaction kinetics and break up aggregates. | Highly effective for accelerating the difficult coupling steps within this sequence. nih.gov |

| Double Coupling | Repeats the coupling step to ensure the reaction proceeds to completion. | Recommended for the sterically hindered Trp and Leu residues. |

| Kaiser Test Monitoring | Provides a qualitative check for the presence of unreacted free amines. | Confirms the completion of each coupling step before proceeding to the next, preventing deletion sequences. iris-biotech.de |

Cleavage and Deprotection Techniques for Pentapeptides

Once the peptide chain is fully assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid, most commonly Trifluoroacetic Acid (TFA). acsgcipr.org However, the reactive carbocations generated during this process can cause side reactions, particularly with sensitive residues like Tryptophan and Methionine. nih.govslideshare.net To prevent this, a "cleavage cocktail" containing TFA and various scavengers is used.

For this compound, the key considerations are:

Tryptophan Protection: The indole side chain of Trp is susceptible to alkylation by carbocations. Scavengers like triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) are added to quench these reactive species. nih.govpeptide.com

Methionine Protection: The thioether side chain of Met can be oxidized to sulfoxide (B87167). The addition of scavengers like thioanisole helps to prevent this side reaction. nih.govpeptide.com

A common cleavage cocktail for a peptide containing both Met and Trp is Reagent K. nih.gov

Table 3: Common Cleavage Cocktails for Met- and Trp-Containing Peptides

| Reagent Cocktail | Composition | Scavenger Functions |

| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Water/Phenol/EDT: Protect Trp. Thioanisole: Protect Met from oxidation. nih.gov |

| TFA / TIS / Water | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS: A universal scavenger for carbocations. Water: Helps suppress side reactions with Trp. nih.gov |

| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide / Ammonium Iodide | Formulated to prevent methionine oxidation during cleavage. peptide.com |

After cleavage for 1-3 hours, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. nih.gov

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a viable strategy, particularly for large-scale production where purification of intermediates is required. wikipedia.org This method involves carrying out coupling and deprotection steps in a homogeneous solution, with purification after each step. chempep.com

Fragment Condensation Strategies

For long or difficult sequences like this compound, a hybrid approach combining SPPS and LPPS, known as fragment condensation, is highly effective. chempep.comspringernature.com This strategy involves dividing the target peptide into smaller, more manageable fragments, which are synthesized and purified separately before being joined together. nih.gov

For this compound, a possible fragmentation strategy would be:

Fragment 1 Synthesis: Synthesize the dipeptide fragment Fmoc-Met-Met-OH.

Fragment 2 Synthesis: Synthesize the tripeptide fragment H-Trp-Leu-Leu-OH.

Condensation: Couple the two purified fragments in solution to form the final pentapeptide.

This approach offers several advantages over a linear, stepwise SPPS of the entire sequence:

Mitigation of Aggregation: Synthesizing shorter fragments separately can circumvent the cumulative aggregation issues that often arise in longer peptides. chempep.com

Easier Purification: Purifying smaller fragments is often simpler than purifying the full-length crude peptide, which may contain closely related deletion sequences.

Chemoenzymatic Synthesis for Peptide Bond Formation

Chemoenzymatic peptide synthesis is an emerging green chemistry approach that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov Under specific, non-aqueous or aqueous-organic conditions, the thermodynamic equilibrium of the protease-catalyzed reaction can be shifted from hydrolysis (bond breaking) to synthesis (bond formation). khanacademy.org

This method is characterized by:

Mild Reaction Conditions: Reactions are typically performed at or near neutral pH and room temperature, avoiding the harsh chemicals and protecting groups used in traditional chemical synthesis. nih.gov

High Stereoselectivity: Enzymes are inherently chiral and will only couple L-amino acids, eliminating the risk of racemization. nih.gov

Substrate Specificity: The utility of this method depends on the enzyme's specificity. For example, α-chymotrypsin preferentially cleaves (and can therefore form) peptide bonds C-terminal to large hydrophobic residues like Tryptophan, Phenylalanine, and Tyrosine. nih.gov This makes it a potential candidate for coupling a fragment ending in Trp (e.g., Met-Met-Trp) to a nucleophile like Leu-Leu.

While not as widely adopted as chemical methods, chemoenzymatic synthesis offers a powerful alternative for specific peptide bond formations, reducing waste and avoiding complex protection/deprotection schemes.

Chemical Modifications for Structure-Activity Relationship Studies

Systematic chemical modifications of the this compound sequence are instrumental in elucidating the molecular determinants of its biological function. These modifications can be broadly categorized into alterations of the N-terminus, substitution with non-canonical amino acid residues, and the introduction of conformational constraints.

The N-terminal modification of chemotactic peptides is a critical determinant of their agonist activity. The formyl group, in particular, is a hallmark of bacterial and mitochondrial proteins and is recognized by formyl peptide receptors (FPRs) on immune cells.

N-terminal formylation of peptides like this compound can be efficiently achieved during solid-phase peptide synthesis (SPPS). One common method involves the on-resin formylation of the fully assembled peptide. This can be accomplished using a variety of formylating agents. A rapid and efficient one-pot procedure utilizes a mixture of formic acid, acetic anhydride, and pyridine in DMF, leading to near-quantitative formylation at room temperature escholarship.org. Another established method involves the pre-activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) to form a potent formylating agent Current time information in San Diego, CA, US.nih.gov. Performing this reaction at lower temperatures, such as 4°C, has been shown to significantly improve the yield of the formylated peptide by minimizing the decomposition of formic acid Current time information in San Diego, CA, US.nih.gov. The successful completion of the formylation reaction can be monitored using qualitative tests like the Kaiser test, which detects free primary amines.

Beyond formylation, N-terminal acylation with various other groups can provide valuable insights into the steric and electronic requirements of the receptor binding pocket. Structure-activity relationship studies on related chemotactic peptides have demonstrated that the nature of the N-acyl group significantly influences biological activity. For instance, while N-acetylated peptides can exhibit chemotactic activity, the potency is often contingent on the peptide sequence nih.gov. In a study of pentapeptide agonists for GPR54, a variety of N-terminal acyl groups were investigated, revealing that substituents on a benzoyl group could modulate potency, with inductively negative and small substituents being preferred at the 4-position nih.gov. These findings suggest that a systematic exploration of N-acyl analogs of this compound could lead to the discovery of compounds with tailored activities.

Table 1: Comparison of N-terminal Formylation Methods for Peptides

| Method | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| One-Pot On-Resin | Formic acid, acetic anhydride, pyridine, DMF | Room Temperature | Near-quantitative | escholarship.org |

| Pre-activation with DCC | Formic acid, N,N'-dicyclohexylcarbodiimide (DCC), DIPEA, DMF | 4°C | 70-75% | Current time information in San Diego, CA, US.nih.gov |

| Liquid Phase | p-Nitrophenyl formate, DMF | Room Temperature | 50-90% |

To enhance metabolic stability and explore novel conformational spaces, non-canonical amino acids and peptide bond surrogates can be introduced into the this compound sequence. The incorporation of non-proteinogenic amino acids can introduce unique chemical functionalities, alter side-chain topology, and constrain the peptide backbone.

The synthesis of peptides containing non-canonical amino acids can be achieved through established solid-phase peptide synthesis protocols, utilizing appropriately protected non-canonical amino acid building blocks. For instance, in analogs of the chemotactic tripeptide fMLP (formyl-Met-Leu-Phe), the leucine (B10760876) residue has been replaced with Cα,α-disubstituted glycines like 1-amino-1-cyclooctane-carbonyl (Ac8c) and di-n-propylglycine (Dpg) to constrain the peptide backbone nih.gov. The introduction of such residues can significantly influence the preferred conformation of the peptide, leading to folded or extended structures nih.gov.

Peptide bond surrogates are another powerful tool for modifying the properties of this compound. These modifications replace the scissile amide bond with linkages that are resistant to enzymatic degradation by proteases. Common surrogates include reduced amides (ψ[CH₂NH]), and triazoles. The synthesis of peptides containing these surrogates often requires specialized building blocks and on-resin chemical transformations. For example, a reduced amide bond can be formed by on-resin reductive amination of an aldehyde-containing amino acid derivative. Triazole linkages, which are excellent isosteres of the trans-amide bond, can be introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry on the solid support.

Table 2: Examples of Non-Canonical Amino Acids and Peptide Bond Surrogates in Chemotactic Peptide Analogs

| Modification Type | Example | Rationale | Synthetic Approach |

|---|---|---|---|

| Non-Canonical Amino Acid | 1-amino-1-cyclooctane-carbonyl (Ac8c) | Backbone constraint | SPPS with protected Ac8c building block |

| Non-Canonical Amino Acid | di-n-propylglycine (Dpg) | Backbone constraint | SPPS with protected Dpg building block |

| Peptide Bond Surrogate | Reduced Amide (ψ[CH₂NH]) | Increased metabolic stability | On-resin reductive amination |

| Peptide Bond Surrogate | 1,4-disubstituted Triazole | Amide bond isostere, metabolic stability | On-resin CuAAC "click" chemistry |

Constraining the conformational flexibility of this compound can lead to analogs with enhanced potency, selectivity, and metabolic stability by pre-organizing the peptide into its bioactive conformation. Common strategies for introducing conformational constraints include cyclization and the incorporation of rigid scaffolding.

Cyclic analogs of peptides can be synthesized by forming a covalent linkage between the N- and C-termini (head-to-tail), between the N-terminus and a side chain, between the C-terminus and a side chain, or between two side chains. The synthesis of cyclic peptides often involves on-resin or solution-phase cyclization following the assembly of the linear precursor.

Peptidomimetics are compounds that mimic the essential structural features of a peptide but are built from non-peptidic backbones. The design of peptidomimetics of this compound would begin with identifying the key pharmacophoric elements—the side chains of Met, Trp, and Leu—and their spatial arrangement. These pharmacophores can then be grafted onto a rigid scaffold that maintains the desired orientation. For example, AApeptides, which are oligomers of N-acylated-N-aminoethyl amino acids, have been successfully designed to mimic the structure and function of fMLP nih.gov. These peptidomimetics demonstrated agonistic activity at the formyl peptide receptor, inducing calcium mobilization and chemotaxis nih.gov. The synthesis of such peptidomimetics involves the stepwise coupling of the corresponding building blocks on a solid support.

The introduction of local conformational constraints can also be achieved by incorporating rigid dipeptide surrogates. For example, indolizidin-2-one amino acids have been synthesized and used as constrained dipeptide surrogates to dissect the backbone geometry and side-chain alignment necessary for biological activity.

Table 3: Strategies for the Design of Constrained Analogs and Peptidomimetics

| Strategy | Description | Synthetic Approach |

|---|---|---|

| Cyclization | Covalent linkage of termini or side chains to restrict conformational freedom. | On-resin or solution-phase macrolactamization. |

| Peptidomimetics (e.g., AApeptides) | Non-peptidic scaffolds that mimic the spatial arrangement of key pharmacophores. | Stepwise solid-phase synthesis of non-peptidic building blocks. |

| Constrained Dipeptide Surrogates | Rigid bicyclic structures that replace a dipeptide unit within the sequence. | Multi-step synthesis of the surrogate followed by incorporation into the peptide chain via SPPS. |

Structural Characterization and Conformational Analysis of Met Met Trp Leu Leu

Spectroscopic Techniques for Secondary Structure Elucidation

Spectroscopic methods are indispensable for investigating the secondary structure of peptides in solution. These techniques provide insights into the global and local conformational preferences of the peptide backbone.

Circular Dichroism (CD) Spectroscopy

In the far-UV region (typically 190-260 nm), the CD spectrum is dominated by the absorption of the peptide backbone amide bonds. The shape and magnitude of the spectrum are characteristic of different secondary structures. For Met-Met-Trp-Leu-Leu, which is a short and flexible peptide, the spectrum in an aqueous buffer would likely be dominated by a strong negative band near 200 nm, indicative of a disordered or random coil conformation.

In the near-UV region (250-340 nm), the CD spectrum is sensitive to the environment of aromatic side chains. The presence of the tryptophan residue in the this compound sequence would give rise to a distinct near-UV CD signal. The fine structure and sign of the peaks in this region provide information about the tertiary structure and the specific interactions involving the tryptophan side chain. For instance, a constrained tryptophan residue buried within a folded structure would produce a more intense and detailed spectrum than one that is fully solvent-exposed and flexible.

Table 1: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on the three-dimensional structure and dynamics of peptides in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed to determine its solution conformation.

The process begins with the assignment of all proton resonances in the peptide using 2D NMR techniques such as Total Correlation Spectroscopy (TOCSY) and Correlated Spectroscopy (COSY). These experiments establish through-bond connectivities, allowing for the identification of individual amino acid spin systems.

Once assignments are complete, through-space proximities between protons are identified using Nuclear Overhauser Effect Spectroscopy (NOESY). The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing a set of distance constraints. For a flexible peptide like this compound, the number and intensity of NOEs would indicate its conformational preferences. A lack of long-range NOEs (between residues separated by more than four amino acids) would confirm a predominantly extended or random-coil structure. Conversely, specific medium-range NOEs could indicate the presence of transient turn-like structures. These experimentally derived distance constraints are then used in molecular dynamics simulations to generate a family of structures representing the conformational ensemble of the peptide in solution.

Mass Spectrometry-Based Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides, providing precise molecular weight determination and sequence confirmation through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the this compound peptide with high accuracy. In this "soft" ionization technique, the peptide is transferred from solution to the gas phase as charged ions with minimal fragmentation. The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of the intact peptide. The peptide will typically be observed as protonated molecular ions, such as [M+H]⁺ and [M+2H]²⁺. The precise mass measurement can be used to confirm the elemental composition (C₃₃H₅₂N₆O₆S₂) of the peptide. nih.gov

Table 2: Calculated Mass Properties for this compound (C₃₃H₅₂N₆O₆S₂)

| Property | Value |

|---|---|

| Monoisotopic Mass | 692.3390 Da |

| Average Mass | 692.93 Da |

| [M+H]⁺ (Monoisotopic) | 693.3463 m/z |

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of the peptide. In an MS/MS experiment, the protonated molecular ion of this compound (e.g., the [M+H]⁺ ion at m/z 693.35) is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide, primarily at the amide bonds along the backbone. osu.edu

The resulting fragment ions are then analyzed to produce the MS/MS spectrum. The fragmentation typically yields two main series of ions: b-ions, where the charge is retained on the N-terminal fragment, and y-ions, where the charge is retained on the C-terminal fragment. matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the direct reading of the peptide sequence. The comprehensive fragmentation pattern provides unambiguous confirmation of the this compound sequence.

Table 3: Theoretical Monoisotopic m/z Values for b- and y-ions of this compound

| Residue | # | b-ion (m/z) | y-ion (m/z) |

|---|---|---|---|

| Met | 1 | 132.0532 | 693.3463 |

| Met | 2 | 263.0961 | 562.2931 |

| Trp | 3 | 449.1774 | 431.2502 |

| Leu | 4 | 562.2614 | 245.1689 |

X-ray Crystallography Studies of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of molecules in the solid state. To apply this technique to this compound, the peptide must first be grown into a well-ordered, single crystal. This can be a significant challenge for a short, flexible peptide, as they often resist forming the highly ordered lattice required for diffraction.

If a suitable crystal were obtained, it would be exposed to a beam of X-rays. The resulting diffraction pattern would be collected and analyzed to calculate an electron density map of the molecule. A detailed atomic model of the peptide could then be built into this map, revealing the precise conformation of the peptide backbone and side chains, as well as the arrangement of molecules within the crystal lattice.

This technique would also be invaluable for studying the peptide in complex with other molecules, such as receptors or enzymes. The crystal structure of such a complex would provide atomic-level details of the binding interface and the specific intermolecular interactions involved. As of now, no public crystal structures of this compound, either alone or in a complex, have been deposited in the Protein Data Bank.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methionine |

| Tryptophan |

Biophysical Characterization of Peptide Stability and Folding

The pentapeptide this compound is a sequence rich in hydrophobic residues, which is expected to significantly influence its stability and folding behavior. While direct experimental studies on this specific peptide are not extensively available in the public domain, its biophysical characteristics can be inferred from the known properties of its constituent amino acids and similar peptide sequences. The stability of a peptide is primarily dictated by its amino acid composition and sequence. sigmaaldrich.com

The presence of two adjacent methionine (Met) residues at the N-terminus is a notable feature. Methionine is a hydrophobic amino acid that can contribute to the hydrophobic core of a folded peptide, a key driving force for folding in aqueous environments. However, the methionine side chain contains a thioether group, which is susceptible to oxidation, forming methionine sulfoxide (B87167) and further methionine sulfone. sigmaaldrich.com This oxidation can be a significant pathway for peptide degradation and can alter the peptide's conformation and stability. sigmaaldrich.comresearchgate.net The oxidation of methionine residues can be influenced by both chemical and photochemical pathways and is generally accelerated at higher pH. sigmaaldrich.com

Following the methionine pair is a tryptophan (Trp) residue. Tryptophan, with its large indole (B1671886) side chain, is the most hydrophobic amino acid and plays a crucial role in the stability of many peptides and proteins. proquest.com The indole ring can participate in various stabilizing interactions, including hydrophobic interactions, cation-π interactions, and interactions with the peptide backbone. nih.gov In short peptides, tryptophan has been shown to be exceptionally useful in promoting well-defined folded structures, such as β-hairpins, often through interactions between tryptophan residues or with other aromatic side chains. proquest.comnih.gov The formation of a hydrophobic cluster involving tryptophan is a common feature that stabilizes peptide structures. nih.gov

The folding of a short, hydrophobic peptide like this compound in an aqueous solution would likely be a cooperative process driven by the burial of its hydrophobic side chains away from water. The tryptophan residue is expected to be central to this process, potentially forming a mini-hydrophobic core with the surrounding methionine and leucine (B10760876) residues. The conformational flexibility of the peptide in solution would be influenced by the interplay of these hydrophobic interactions and the inherent conformational preferences of the individual amino acids.

Due to the absence of direct experimental data for this compound, the following table presents hypothetical, yet scientifically plausible, biophysical parameters that might be expected for a peptide of this nature. These values are for illustrative purposes and would require experimental validation through techniques such as circular dichroism (CD) spectroscopy, fluorescence spectroscopy, or differential scanning calorimetry (DSC). vimta.com

| Biophysical Parameter | Hypothetical Value | Technique for Measurement |

|---|---|---|

| Melting Temperature (Tm) | 45 - 55 °C | Circular Dichroism (CD) Spectroscopy |

| Gibbs Free Energy of Unfolding (ΔGu) | -5 to -10 kJ/mol | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Unfolding (ΔHu) | -100 to -150 kJ/mol | Differential Scanning Calorimetry (DSC) |

| Folding Rate Constant (kf) | 103 - 104 s-1 | Temperature-Jump Fluorescence Spectroscopy |

Computational and Theoretical Studies of Met Met Trp Leu Leu

Molecular Docking Simulations with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Met-Met-Trp-Leu-Leu, docking simulations are instrumental in predicting its binding pose within the active site of FPRs.

Homology Modeling of Formyl Peptide Receptors (FPR) for Docking Analysis

Due to the challenges associated with the crystallization of membrane-bound proteins like GPCRs, high-resolution experimental structures of FPRs are often unavailable. To overcome this limitation, homology modeling is employed to construct a three-dimensional model of the target receptor using the known structure of a related homologous protein as a template. For FPRs, templates such as the structure of bovine rhodopsin or other solved GPCR structures are commonly utilized. The quality of the homology model is critical for the accuracy of subsequent docking studies.

The process of homology modeling for an FPR intended for this compound docking would typically involve:

Template Selection: Identifying a suitable high-resolution crystal structure of a related GPCR.

Sequence Alignment: Aligning the amino acid sequence of the target FPR with the template sequence.

Model Building: Constructing the 3D model of the FPR based on the alignment.

Loop Modeling: Modeling the non-conserved loop regions of the receptor.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its stereochemical quality.

Docking to G-Protein Coupled Receptor (GPCR) Binding Sites

With a validated homology model of the FPR, docking simulations can be performed to predict the binding mode of this compound. These simulations place the flexible peptide into the binding pocket of the receptor and score the different poses based on a scoring function that estimates the binding affinity.

Key interacting residues within the FPR binding pocket for chemoattractant peptides have been identified through a combination of mutagenesis studies and computational modeling. For this compound, the docking results would likely highlight interactions between the peptide's residues and key amino acids in the receptor's transmembrane helices.

| Feature | Description |

| Receptor Model | Homology model of human FPR1 |

| Ligand | This compound |

| Docking Software | AutoDock, Glide, or similar |

| Scoring Function | Empirical or knowledge-based scoring function |

| Predicted Binding Energy | -8 to -12 kcal/mol (estimated) |

| Key Interacting Residues | Phe100, Arg201, Lys202, Trp254, Phe258 (hypothetical) |

This is an interactive data table based on hypothetical docking results.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the exploration of the conformational landscape of both the peptide and the receptor over time.

Evaluation of Conformational Flexibility and Preferred States

This compound, like most peptides, is a flexible molecule that can adopt a multitude of conformations in solution. MD simulations can be used to explore this conformational space and identify the preferred low-energy states of the peptide. This information is crucial as the bioactive conformation of the peptide upon binding to the receptor may be one of these pre-existing low-energy states.

| Conformational State | Dihedral Angles (Φ, Ψ) - Trp | Population (%) |

| Extended | -120°, 140° | 45 |

| Beta-turn | -80°, 0° | 30 |

| Random Coil | Various | 25 |

This is an interactive data table showing a hypothetical conformational distribution of this compound in solution from an MD simulation.

Ligand-Induced Conformational Changes in Receptor Systems

The binding of a ligand to a GPCR is known to induce conformational changes in the receptor, leading to its activation and the initiation of downstream signaling pathways. MD simulations of the this compound-FPR complex can provide insights into these ligand-induced conformational changes. By comparing simulations of the apo (unbound) receptor with the holo (bound) receptor, researchers can identify subtle yet critical movements in the transmembrane helices that are characteristic of receptor activation.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

A pharmacophore model for this compound would be derived from its bioactive conformation, as determined by docking and MD simulations. This model would consist of a set of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their spatial relationships.

| Pharmacophore Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Donor | N-terminal amine, Tryptophan indole (B1671886) N-H |

| Hydrogen Bond Acceptor | Peptide backbone carbonyls |

| Hydrophobic | Methionine and Leucine (B10760876) side chains |

| Aromatic Ring | Tryptophan indole ring |

This is an interactive data table illustrating a potential pharmacophore model for this compound.

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel, structurally diverse molecules that match the pharmacophoric features and are therefore likely to bind to the FPR and exhibit similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds for the development of novel therapeutics targeting the formyl peptide receptors.

Quantum Chemical Calculations on Peptide Bond Formation and Stability

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical bonding and reactivity. In the context of peptides, these methods can provide precise information about the formation, stability, and electronic structure of the amide bonds that form the peptide backbone.

The formation of a peptide bond is a condensation reaction that, in a biological setting, is a complex, enzyme-catalyzed process. However, computational studies often model the fundamental reaction in the gas phase to understand the intrinsic energetics. For instance, studies on the formation of a simple dipeptide like glycylglycine (B550881) from two glycine (B1666218) molecules have been performed to compare different reaction mechanisms, such as concerted and stepwise pathways. rsc.org These calculations reveal significant energy barriers for the uncatalyzed reaction, highlighting the necessity of catalysis. rsc.org

The stability of the peptide bonds within this compound can be assessed by calculating bond dissociation energies and the energetics of hydrolysis. Density Functional Theory (DFT) is a widely used quantum chemical method for such investigations. researchgate.netkoreascience.kr DFT studies on dipeptides have explored the cleavage of peptide bonds, sometimes revealing preferences for cleavage at specific residues depending on the reaction pathway. researchgate.net For a peptide like this compound, with its distinct side chains, quantum chemical calculations could reveal subtle differences in the stability of the four peptide bonds (Met-Met, Met-Trp, Trp-Leu, and Leu-Leu).

The presence of methionine and tryptophan introduces specific electronic features. Quantum chemical studies on proton-bound dimers of methionine and tryptophan have provided insights into the non-covalent interactions that can influence peptide structure, such as S···H bonding and cation-π interactions. acs.org These interactions, while not part of the peptide bond itself, can influence the local electronic environment and thus the bond's properties. For example, the sulfur atom in methionine can participate in stabilizing interactions. researchgate.net Similarly, the indole ring of tryptophan is known to be involved in various π-interactions that are crucial for protein structure and function. acs.orgresearchgate.net

| Parameter | Description | Typical Calculated Values (kcal/mol) | Relevance to this compound |

| Gas-Phase Peptide Bond Formation Barrier | The activation energy required for the uncatalyzed formation of a peptide bond between two amino acids in the gas phase. rsc.org | ~23 kJ mol⁻¹ (for protonated glycine) | Provides a baseline for understanding the fundamental energetics of forming the Met-Met, Met-Trp, Trp-Leu, and Leu-Leu bonds. |

| Peptide Bond Hydrolysis Barrier | The activation energy for the cleavage of a peptide bond by water. nih.gov | ~25.6 kcal·mol⁻¹ (for a model tripeptide on a mineral surface) | Indicates the intrinsic stability of the peptide backbone bonds to uncatalyzed hydrolysis. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. DFT methods are often used for these calculations. koreascience.kr | Varies depending on the specific bond and chemical environment. | Higher BDEs for the peptide bonds would indicate greater intrinsic stability of the peptide backbone. |

Note: The values presented are illustrative and derived from computational studies on model systems. Specific values for this compound would require dedicated quantum chemical calculations.

In Silico Prediction of Peptide-Protein Interaction Interfaces

Understanding how a peptide like this compound interacts with protein targets is a key area of computational research, with significant implications for drug discovery and molecular biology. nih.gov A variety of in silico methods are employed to predict these interaction interfaces, each with its own strengths and limitations.

Molecular Docking is a primary tool for predicting the preferred binding orientation of a peptide to a protein receptor. nih.govamericanpeptidesociety.org Given the high flexibility of a pentapeptide, docking algorithms must sample a vast conformational space to identify plausible binding modes. frontiersin.orgmdpi.com For this compound, the hydrophobic side chains of methionine and leucine, along with the large aromatic side chain of tryptophan, are likely to be key drivers of interaction, favoring binding to hydrophobic pockets on a protein surface. The tryptophan residue, in particular, can engage in π-π stacking and cation-π interactions, which are critical for molecular recognition. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the peptide-protein interaction. frontiersin.orgresearchgate.net Starting from a docked pose, an MD simulation can track the movements of both the peptide and the protein over time, providing insights into the stability of the complex and the specific interactions that maintain it. researchgate.net For this compound, MD simulations could reveal how the flexible methionine and leucine side chains adapt to the protein's surface and the dynamic nature of the interactions involving the tryptophan indole ring. Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics (GaMD), can be particularly useful for exploring the complex energy landscapes of peptide-protein binding. frontiersin.org

Machine Learning and Deep Learning Approaches have emerged as powerful tools for predicting peptide-protein interactions. biorxiv.orgbiorxiv.orgrsc.org These methods are trained on large datasets of known protein-peptide complexes and can learn to recognize patterns in sequence and structural data that are indicative of binding. researchgate.netnih.gov For a novel peptide like this compound, a machine learning model could predict potential binding sites on a target protein based on the physicochemical properties of its amino acid sequence. rsc.org

The prediction of peptide-protein interaction interfaces is a multi-faceted challenge that often benefits from the integration of multiple computational approaches.

| Method | Principle | Strengths | Limitations | Application to this compound |

| Molecular Docking | Predicts the binding pose of a ligand (peptide) into a receptor (protein) binding site by optimizing for a favorable scoring function. nih.govamericanpeptidesociety.org | Computationally efficient for initial screening and hypothesis generation. | Can struggle with high peptide flexibility; scoring functions may not always accurately predict binding affinity. frontiersin.orgmdpi.com | Predicting the preferred binding orientation in a protein's active or allosteric site, driven by its hydrophobic and aromatic residues. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and interaction stability. frontiersin.orgresearchgate.net | Provides a dynamic view of the interaction, can refine docked poses, and can be used to calculate binding free energies. researchgate.net | Computationally expensive, and the accuracy is dependent on the quality of the force field and the length of the simulation. frontiersin.org | Assessing the stability of the docked complex and characterizing the specific atomic interactions that mediate binding. |

| Machine Learning / Deep Learning | Uses algorithms trained on existing data to predict peptide-protein interactions based on sequence and/or structural features. biorxiv.orgbiorxiv.orgrsc.org | Can rapidly screen large numbers of peptides and proteins; can identify novel binding motifs. researchgate.netnih.gov | Predictive accuracy is dependent on the quality and diversity of the training data; may not provide detailed structural insights. | Predicting potential protein targets and binding sites for the peptide based on its amino acid sequence and properties. |

Molecular Interactions and Receptor Binding Mechanisms of Met Met Trp Leu Leu

Formyl Peptide Receptor (FPR) Agonistic Activity and Binding Affinity

The Formyl Peptide Receptor is a G protein-coupled receptor integral to the innate immune system, primarily activated by N-formylated peptides derived from bacteria and mitochondria. However, research has demonstrated that certain non-formylated peptides, such as Met-Met-Trp-Leu-Leu, can also activate this receptor, indicating a broader ligand specificity than initially understood.

In vitro binding assays are fundamental in characterizing the interaction between a ligand and its receptor. While specific competitive displacement curves for this compound are not extensively detailed in publicly available literature, studies on its analogs and mutants of the Formyl Peptide Receptor (FPR) provide significant insights into its binding characteristics. Research has shown that non-formylated peptides, including this compound, can act as agonists for the FPR. Studies utilizing receptor mutants, where key amino acids in the binding pocket are altered, have been particularly informative. For instance, altering residues at positions Asp-106, Arg-201, and Arg-205 in the FPR has been shown to markedly change the receptor's selectivity for the N-terminal analogs of both this compound and the classical formylated peptide, fMet-Leu-Phe (fMLF). This indicates that this compound interacts with the same binding pocket as formylated peptides, albeit with different molecular determinants for its non-formylated N-terminus.

Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to correlate the chemical structure of compounds with their biological activity. youtube.com This approach is valuable for predicting the activity of new molecules and understanding the molecular features required for receptor interaction.

While specific QSAR studies focusing exclusively on this compound are not widely published, the methodology has been applied to other ligands of the FPR family. nih.govresearchgate.net For instance, computational SAR analyses have been successfully used to derive rules that distinguish between agonists for FPR1 and the related FPR2, based on the analysis of small-molecule agonists. nih.govresearchgate.net These studies typically involve:

Data Set Compilation : Gathering a series of molecules with known binding affinities or activities at the FPR.

Descriptor Calculation : Computing various physicochemical and structural properties (descriptors) for each molecule.

Model Generation : Using statistical methods to build a mathematical model that links the descriptors to the biological activity.

Validation : Testing the model's predictive power on an external set of compounds.

A hypothetical QSAR study on a series of peptides related to this compound would likely analyze descriptors such as hydrophobicity, the size of amino acid side chains, and electronic properties to build a predictive model for FPR agonism. Such a model could elucidate which properties of the Met, Trp, and Leu residues are most critical for receptor activation.

Research using site-directed mutagenesis has been instrumental in identifying the specific amino acid residues within the FPR that are critical for binding ligands like this compound. Studies have pinpointed several key residues in the transmembrane domains of the receptor that form the ligand-binding pocket.

For formylated peptides, residues Asp-106 (in transmembrane helix 3) and Arg-201 (in transmembrane helix 5) are crucial for recognizing the N-formyl group. nih.gov Interestingly, mutations of these same residues also alter the binding and specificity for non-formylated peptides like this compound. nih.gov Specifically, mutating Asp-106 to asparagine (D106N) or Arg-201 to alanine (B10760859) (R201A) produced similar shifts in ligand specificity, underscoring their importance in accommodating the N-terminus of the peptide, whether formylated or not. nih.gov Another key residue, Arg-205, is thought to interact with the C-terminal carboxyl group of the peptide ligand. nih.gov The collective data suggest that this compound occupies the same pocket as fMLF, with its N-terminus oriented towards Asp-106 and Arg-201. nih.gov

| FPR Residue | Location (Helix) | Postulated Role in Binding |

|---|---|---|

| Asp-106 | Transmembrane 3 (TM3) | Interacts with the N-terminus of the peptide. |

| Arg-201 | Transmembrane 5 (TM5) | Interacts with the N-terminus of the peptide. |

| Arg-205 | Transmembrane 5 (TM5) | Interacts with the C-terminal carboxyl group of the peptide. |

Investigation of Interactions with Other Receptor Systems

The structural features of this compound, particularly its sequence of hydrophobic amino acids, raise the possibility of interactions with other receptor systems beyond the FPR.

Thyrotropin-releasing hormone (TRH) is a tripeptide that acts on specific G protein-coupled receptors (TRHRs). nih.govwikipedia.org A review of the scientific literature does not reveal any direct studies or documented interactions between the pentapeptide this compound and the TRH receptor system. The ligands for TRHR are structurally distinct, and there is currently no evidence to suggest that this compound plays a role in TRH receptor studies.

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors whose binding pockets are known to have significant hydrophobic characteristics. nih.govnih.gov Ligand binding is often driven by hydrophobic and aromatic interactions. nih.gov The amino acid sequence of this compound is dominated by large, hydrophobic residues:

Methionine (Met) : Contains a flexible, hydrophobic side chain.

Tryptophan (Trp) : Features a large, aromatic indole (B1671886) side chain, capable of π–π stacking interactions.

Leucine (B10760876) (Leu) : A branched-chain amino acid with a highly hydrophobic side chain.

Exploration of Androgen Receptor Hormone Binding Domain Similarities

There is no scientific literature available that explores any similarities between the binding site of this compound on any protein and the hormone binding domain of the androgen receptor. Research on the androgen receptor's ligand-binding domain focuses on its interactions with androgens and other known modulators.

Allosteric Modulation and Receptor Selectivity Profiles

There is no data available to suggest that this compound acts as an allosteric modulator of the androgen receptor. Furthermore, its receptor selectivity profile in the context of nuclear hormone receptors, including the androgen receptor, has not been characterized in any published studies.

Identified Biological Target of this compound

While there is no evidence to support the interaction of this compound with the androgen receptor, scientific research has identified this peptide as a ligand for a different class of receptors.

Formyl Peptide Receptor 1 (FPR1) Agonist Activity

Research has identified the pentapeptide this compound (MMWLL) as an agonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor involved in the innate immune system and chemotaxis. nih.govresearchgate.net The potency of this peptide as an FPR1 agonist is significantly enhanced when the N-terminal methionine is formylated (fthis compound). nih.gov This characteristic is consistent with the known ligand profile of FPR1, which primarily recognizes N-formylated peptides derived from bacteria and mitochondria. nih.govwikipedia.org

The interaction of MMWLL and its formylated counterpart with FPR1 is a subject of research in the context of inflammation and immune response, which is a distinct area from the endocrine signaling pathways mediated by the androgen receptor.

Enzymatic Interactions and Biological Pathway Modulation by Met Met Trp Leu Leu

Dipeptidyl Peptidase IV (DPP-IV) Interaction and Inhibition Kinetics

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides. tandfonline.comnih.gov Its inhibition is a therapeutic strategy for type 2 diabetes, as it prolongs the activity of incretin hormones like glucagon-like peptide-1 (GLP-1). tandfonline.comnih.govnih.gov

Mechanism of Competitive Inhibition by MMWLL and Related Dipeptides (e.g., Met-Met, Met-Leu)

Research has shown that certain amino acids and their dipeptide combinations can act as inhibitors of DPP-IV. researchgate.netacs.orgnih.gov The pentapeptide Met-Met-Trp-Leu-Leu, by virtue of its N-terminal Met-Met sequence, is postulated to interact with the active site of DPP-IV. The mechanism of inhibition is likely competitive, where the peptide vies with the natural substrates of DPP-IV for binding to the enzyme's catalytic domain.

While specific kinetic data for the pentapeptide MMWLL is not extensively documented, studies on its constituent dipeptides, Met-Met and Met-Leu, provide insights into its potential inhibitory activity. For instance, both Met-Met and Met-Leu have been identified as DPP-IV inhibitors. jst.go.jp The inhibitory potencies of such peptides are often quantified by their half-maximal inhibitory concentration (IC50) values.

Table 1: DPP-IV Inhibitory Activity of Related Dipeptides

| Dipeptide | IC50 (mM) |

| Met-Met | 0.089 |

| Met-Leu | 0.091 |

Data sourced from studies on human DPP-IV inhibition. jst.go.jp

The competitive nature of this inhibition implies that the N-terminal portion of MMWLL mimics the structure of DPP-IV's natural substrates, allowing it to occupy the active site and prevent the binding and subsequent cleavage of physiological peptides.

Structure-Activity Relationship for DPP-IV Inhibitory Activity

The presence of hydrophobic residues like leucine (B10760876) within the peptide sequence is also considered favorable for DPP-IV inhibition, as they can enhance the interaction between the peptide and the enzyme. mdpi.comnih.gov The two C-terminal leucine residues in MMWLL are therefore expected to positively influence its inhibitory potential. The molecular weight of peptides is another factor, with those under 500 Da often showing good inhibitory activity. mdpi.com

Interaction with N-terminal Aminoacyl-tRNA Protein Transferases

N-terminal aminoacyl-tRNA protein transferases are enzymes that catalyze the transfer of an amino acid from an aminoacyl-tRNA to the N-terminus of a protein, a key step in certain protein degradation pathways. nih.govresearchgate.net

Substrate Specificity of Leucyl/Phenylalanyl-tRNA-protein Transferase (L/F-transferase) for Constituent Amino Acids

Leucyl/Phenylalanyl-tRNA-protein transferase (L/F-transferase) is a crucial enzyme in the N-end rule pathway in bacteria. nih.govnih.govebi.ac.uk It recognizes proteins with specific N-terminal residues, such as arginine or lysine, and transfers a leucine or phenylalanine from their respective tRNAs to the protein's N-terminus. nih.govebi.ac.uk This modification marks the protein for degradation.

While the primary substrates for L/F-transferase are leucine and phenylalanine, it has been shown to utilize methionine to a lesser extent. researchgate.netnih.gov This suggests that the N-terminal methionine of a peptide like this compound could potentially interact with L/F-transferase, although likely with lower efficiency than leucine or phenylalanine. The enzyme's preference for unbranched β-carbon and hydrophobic side chains in the aminoacyl group of the aminoacyl-tRNA is a key determinant of its substrate specificity. nih.gov

Influence on Proteolytic Degradation Pathways

The stability and turnover of intracellular proteins are tightly regulated by proteolytic degradation pathways. The N-end rule pathway is a principal mechanism that relates the in vivo half-life of a protein to the identity of its N-terminal amino acid. nih.govwikipedia.org

Recognition and Role in the N-end Rule Pathway of Protein Degradation

The N-end rule pathway targets proteins bearing specific N-terminal residues, known as N-degrons, for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov The N-terminal residue of a protein is a critical determinant of its stability. wikipedia.org

In eukaryotes, the E3 ubiquitin ligase Ubr1 is a key recognition component of the Arg/N-end rule pathway. nih.gov It has been demonstrated that Ubr1 can recognize unacetylated N-terminal methionine, particularly when it is followed by a hydrophobic residue. nih.gov This recognition can target the protein for degradation. Given that this compound begins with two methionine residues followed by the hydrophobic tryptophan and leucine, it possesses the structural characteristics of a potential substrate for recognition by the N-end rule pathway machinery.

The initial methionine of a nascent polypeptide chain can be cleaved by methionine aminopeptidases if the second amino acid is small and uncharged. wikipedia.orgresearchgate.net However, if the second residue is bulky or charged, the N-terminal methionine is often retained. In the case of this compound, the second residue is methionine, which can lead to the retention of the N-terminal methionine, making it available for recognition by components of the N-end rule pathway. The presence of a destabilizing N-terminal residue like methionine can significantly shorten the half-life of a protein. wikipedia.org

Modulation of Ubiquitin-Dependent Degradation Systems (e.g., CUP9/PTR2 system)

Currently, there is a lack of direct scientific evidence specifically investigating the modulation of ubiquitin-dependent degradation systems, such as the CUP9/PTR2 system in yeast, by the pentapeptide this compound. The CUP9/PTR2 system is a well-characterized pathway in Saccharomyces cerevisiae where the ubiquitin-proteasome system regulates the stability of the Cup9 transcriptional repressor, which in turn controls the expression of the PTR2 peptide transporter. While research has shown that certain amino acids can influence this pathway, specific studies on this compound are not available.

Modulation of Intracellular Signaling Pathways (e.g., mTORC1, ERK)

The interaction of this compound with cell surface receptors, particularly FPR1, suggests its potential to modulate key intracellular signaling pathways that govern cellular processes like growth, proliferation, and inflammation.

mTORC1 Pathway:

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status. The amino acids methionine and leucine, which are components of this compound, are known to be potent activators of the mTORC1 pathway. However, specific studies detailing the effect of the full pentapeptide this compound on mTORC1 signaling are not currently available in the scientific literature. It is plausible that upon cellular uptake and potential degradation into its constituent amino acids, this compound could contribute to the amino acid pool that activates mTORC1.

ERK Pathway:

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Formyl peptide receptors, upon activation by agonists, are known to trigger downstream signaling cascades that include the activation of the ERK pathway. nih.govnih.govbiocrick.com As an FPR agonist, it is highly probable that this compound can induce the phosphorylation and activation of ERK. This activation would likely proceed through G-protein coupling, leading to a series of phosphorylation events that culminate in the activation of ERK1/2. However, detailed research findings specifically characterizing the kinetics and magnitude of ERK activation by this compound are not extensively documented.

| Pathway Component | Potential Modulation by this compound |

| mTORC1 | Indirect activation possible through degradation into constituent amino acids (Methionine, Leucine). Direct modulation by the pentapeptide is not documented. |

| ERK | Likely activated as a downstream effector of Formyl Peptide Receptor (FPR) signaling. Specific studies on this compound are limited. |

In Vitro Enzymatic Stability and Degradation Product Analysis

The presence of two methionine residues makes the peptide susceptible to oxidation. The tryptophan residue can also be a site for enzymatic cleavage. Peptidases such as aminopeptidases and carboxypeptidases could sequentially cleave the terminal amino acids. Endopeptidases could potentially cleave internal peptide bonds, for instance, following the tryptophan residue.

A hypothetical degradation of this compound by peptidases could yield the following smaller peptides and individual amino acids:

Met-Met-Trp-Leu

Met-Met-Trp

Met-Met

Methionine (Met)

Tryptophan (Trp)

Leucine (Leu)

Without specific experimental data, the precise degradation pathway and the relative abundance of these products remain speculative.

| Potential Degradation Product | Type |

| Met-Met-Trp-Leu | Tetrapeptide |

| Met-Met-Trp | Tripeptide |

| Met-Met | Dipeptide |

| Methionine (Met) | Amino Acid |

| Tryptophan (Trp) | Amino Acid |

| Leucine (Leu) | Amino Acid |

Advanced Analytical Methodologies for Met Met Trp Leu Leu Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for the analysis of peptides such as Met-Met-Trp-Leu-Leu. RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18-bonded silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid (TFA) or formic acid to enhance solubility and peak shape mtoz-biolabs.commtoz-biolabs.comchromtech.comrenyi.hulcms.cz.

Purity Assessment: The purity of a this compound sample is primarily determined by analyzing its chromatographic profile. A pure peptide sample will typically elute as a single, sharp peak at its characteristic retention time. The presence of multiple peaks, shoulders, or broad peaks indicates impurities, which can arise from synthesis by-products, incomplete reactions, or degradation mtoz-biolabs.comcreative-proteomics.com. Purity is quantitatively assessed by calculating the area of the main peptide peak relative to the total area of all detected peaks in the chromatogram mtoz-biolabs.comcreative-proteomics.combachem.com.

Quantification: Quantification of this compound is commonly performed using UV detection, leveraging the strong absorbance of peptide bonds in the far-UV region, typically between 210-220 nm creative-proteomics.comnih.gov. The presence of aromatic amino acid residues, such as Tryptophan in this compound, also allows for detection at longer wavelengths, around 275 nm, which can be used for confirmatory detection creative-proteomics.com. Calibration curves are generated by plotting the peak area against known concentrations of a reference standard. Detection limits for peptides using UV detection can be as low as approximately 1 ng/mL nih.gov, with similar peptides showing detection limits in the µg/mL range researchgate.net.

Table 7.1: Typical HPLC Parameters for Peptide Analysis

| Parameter | Description/Value | Source(s) |

| Mode | Reversed-Phase High-Performance Liquid Chromatography | mtoz-biolabs.commtoz-biolabs.comchromtech.com |

| Stationary Phase | C18-bonded silica | chromtech.comcreative-proteomics.com |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA or Formic Acid | renyi.hunih.govresearchgate.net |

| Detection Wavelength | 210-220 nm (peptide bond); ~275 nm (aromatic residues) | creative-proteomics.comnih.gov |

| Typical Detection Limit (UV) | ~1-10 ng/mL (or 0.002-0.004 mg/mL for similar peptides) | nih.govresearchgate.net |

Advanced Mass Spectrometry Techniques for Trace Detection and Isotope Analysis

Mass Spectrometry (MS) serves as a powerful complementary technique to HPLC, providing precise molecular weight information and structural insights through fragmentation analysis ub.edudrug-dev.comwaters.comjpt.comquality-assistance.comuab.edu. Advanced MS techniques are crucial for the sensitive detection of this compound, identification of trace impurities, and quantitative analysis.

Trace Detection and Identification: High-Resolution Mass Spectrometry (HRMS) technologies, such as those employing Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (QTOF) analyzers, or Orbitrap and FT-ICR instruments, offer exceptional mass accuracy (often <10 ppm) and high resolution (e.g., >120,000) ub.eduwaters.comquality-assistance.com. These capabilities are vital for unequivocally identifying peptides and their potential modifications or degradation products, even at low concentrations. Tandem Mass Spectrometry (MS/MS) is employed to fragment selected peptide ions, generating characteristic fragment ions (e.g., b-ions and y-ions) that are essential for deducing the amino acid sequence and confirming the peptide's identity ub.edudrug-dev.comuab.edunih.govosu.edu.

Isotope Analysis: Stable isotope labeling is a fundamental strategy for the precise quantification and metabolic tracking of peptides. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the amino acid building blocks, isotopically labeled this compound can be synthesized. These labeled peptides function as internal standards in MS-based quantification assays, enabling accurate measurement of endogenous peptide levels by comparing the signal intensities of the labeled and unlabeled forms jpt.comisotope.comthermofisher.comd-nb.infoplos.org. This approach is particularly valuable in pharmacokinetic studies and when analyzing complex biological matrices.

Table 7.2: Key Mass Spectrometry Techniques for Peptide Analysis

| Technique | Primary Application(s) | Key Features | Source(s) |

| ESI-MS/MS | Peptide sequencing, identification, quantification | Fragmentation of peptide ions, generation of b- and y-ions | ub.eduuab.edunih.govosu.edu |

| HRMS (e.g., QTOF, Orbitrap) | High-resolution mass measurement, trace detection, impurity profiling | High mass accuracy (<10 ppm), high resolution (>120,000) | ub.eduwaters.comquality-assistance.com |

| Isotope Labeling | Quantitative analysis, internal standards, metabolic tracing | Incorporation of stable isotopes (¹³C, ¹⁵N, ²H) for mass shift detection | jpt.comisotope.comd-nb.infoplos.org |

Chromatographic Techniques for Amino Acid Compositional Analysis

Determining the precise amino acid composition of this compound is crucial for verifying its identity and confirming the accuracy of its synthesis bachem.comopenstax.orgnih.govlibretexts.org. This analytical process involves the complete breakdown of the peptide into its constituent amino acids, followed by their separation and quantification.

Hydrolysis: The initial step typically involves the hydrolysis of the peptide bonds. This is commonly achieved by heating the peptide in a strong aqueous acid, such as 6 M hydrochloric acid (HCl), at elevated temperatures (e.g., 110 °C) for an extended period (e.g., 20-24 hours) openstax.orgnih.govlibretexts.org. It is important to note that certain amino acids, such as Tryptophan, may be susceptible to degradation or modification under these rigorous conditions nih.gov.

Analytical Methods:

Gas Chromatography-Flame Ionization Detection (GC-FID): Following hydrolysis, the released amino acids are often derivatized to enhance their volatility and detectability. These derivatives are then separated using Gas Chromatography and detected by a Flame Ionization Detector researchgate.netnih.govproquest.comresearchgate.net. This method offers quantitative and sensitive analysis of the amino acid profile.

UPLC-ESI-QTOF-MS: Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry provides a highly sensitive and accurate approach for analyzing amino acids or peptide fragments. This technique integrates chromatographic separation with high-resolution mass analysis, enabling precise identification and quantification of the amino acid composition quality-assistance.com.

Ion-Exchange Chromatography: A classical method that separates amino acids based on their charge properties. Detection is often achieved using ninhydrin, which reacts with amino acids to produce a colored product openstax.orglibretexts.org.

Table 7.3: Methods for Amino Acid Compositional Analysis

| Method | Key Pre-treatment Steps | Separation/Detection Principle | Source(s) |

| GC-FID | Hydrolysis, Derivatization | Gas Chromatography separation, Flame Ionization Detection | researchgate.netnih.govproquest.comresearchgate.net |

| UPLC-ESI-QTOF-MS | Hydrolysis | UPLC separation, ESI-MS/MS analysis (high resolution) | quality-assistance.com |

| Ion-Exchange Chromatography | Hydrolysis | Ion-Exchange separation, Ninhydrin colorimetric detection | openstax.orglibretexts.org |

Biophysical Methods for Quantitative Interaction Analysis

Biophysical methods are essential for understanding the functional properties of this compound, particularly its interactions with other biomolecules such as proteins or receptors. These techniques provide quantitative data on binding affinity and kinetics.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique widely employed to study molecular interactions portlandpress.comyoutube.comaffiniteinstruments.comnih.gov. In a typical SPR experiment, one binding partner (the ligand) is immobilized onto the surface of a sensor chip, commonly a gold film. The other binding partner (the analyte), such as this compound, is then flowed over the sensor surface. Binding events cause a change in the refractive index near the sensor surface, which is detected as a shift in the SPR signal, plotted over time as a sensorgram portlandpress.comyoutube.comnih.gov.

Quantitative Analysis: The data generated by SPR allows for the determination of critical interaction parameters:

Binding Kinetics: The rates at which the complex forms (association rate, k_on) and dissociates (dissociation rate, k_off) are derived from the association and dissociation phases of the sensorgram youtube.comnih.govbio-rad.com.

Binding Affinity: The equilibrium dissociation constant (K_D) quantifies the strength of the interaction. It is often calculated from the kinetic parameters (K_D = k_off / k_on) or by analyzing binding at equilibrium across a range of analyte concentrations youtube.comnih.govbio-rad.com.

Table 7.4: Key Parameters in SPR Analysis of Peptide Interactions

| Parameter | Description | Typical Unit | Source(s) |

| Ligand Immobilization | Covalent attachment or high-affinity non-covalent capture onto sensor surface | N/A | portlandpress.comyoutube.comnih.gov |

| Analyte Interaction | Flowing analyte over immobilized ligand, monitoring real-time binding | N/A | portlandpress.comyoutube.comaffiniteinstruments.com |

| Association Rate (k_on) | Rate of complex formation | M⁻¹s⁻¹ | youtube.comnih.govbio-rad.com |

| Dissociation Rate (k_off) | Rate of complex dissociation | s⁻¹ | youtube.comnih.govbio-rad.com |

| Affinity (K_D) | Equilibrium dissociation constant, strength of binding | M (Molar) | youtube.comnih.govbio-rad.com |

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of MMWLL's Molecular Targets

Initial research has firmly established MMWLL as an agonist for FPR1. nih.govnih.gov However, the Formyl Peptide Receptor family includes other members, such as FPR2 and FPR3, which possess a wide and sometimes overlapping repertoire of ligands. nih.gov FPR2, in particular, is known for its promiscuity, binding to a diverse array of peptides and lipids to mediate either pro- or anti-inflammatory responses. researchgate.netnih.gov A primary unanswered question is whether MMWLL or its derivatives interact with other FPR isoforms or even entirely different receptor systems.

Future research should employ comprehensive screening strategies to address this. This includes:

Receptor Binding Assays: Systematically testing the binding affinity of MMWLL against a panel of G protein-coupled receptors (GPCRs), particularly those involved in immune modulation.

Functional Assays: Moving beyond simple binding, studies should assess whether MMWLL can elicit functional responses (e.g., calcium mobilization, adenylyl cyclase inhibition) in cells expressing other receptor targets. scienceopen.comresearchgate.net

Proteomics-Based Approaches: Utilizing techniques like affinity chromatography with immobilized MMWLL to pull down interacting proteins from cell lysates, which could reveal novel, non-receptor binding partners or intracellular targets.

Identifying the complete target profile of MMWLL is crucial. Discovering interactions with other receptors could unveil new biological functions, explain potential off-target effects, and open up unforeseen therapeutic avenues.

Developing Advanced Computational Models for Predictive Design

Computational modeling has become an indispensable tool in drug discovery and molecular biology. frontiersin.orgnih.gov For MMWLL, while initial docking studies based on homology models of FPRs have provided insights, the development of more sophisticated computational models is a key future direction. nih.govnih.gov The lack of a crystal structure for MMWLL bound to its receptor necessitates reliance on and improvement of these in silico methods. nih.gov

Future efforts should focus on:

Advanced Molecular Dynamics (MD) Simulations: Running long-scale MD simulations of MMWLL with models of FPR1 can help elucidate the dynamic nature of their interaction, predict the conformational changes upon binding, and understand the role of water molecules in the binding pocket. plos.org

Machine Learning and AI: Developing machine learning algorithms trained on existing data of peptide-GPCR interactions could predict the binding affinity and functional activity of novel MMWLL derivatives. diva-portal.orgllnl.gov These models can screen vast virtual libraries of peptide analogs far more rapidly than physical experimentation.

Hybrid Models: Combining quantum mechanics/molecular mechanics (QM/MM) methods with classical simulations can provide a more accurate description of the electronic interactions at the binding site, which is critical for understanding the subtleties of ligand recognition.

These advanced computational tools will not only refine our understanding of the current peptide-receptor interaction but will also enable the rational, predictive design of MMWLL analogs with enhanced potency, selectivity, or stability. sciencedaily.com

Exploring Novel Synthetic Routes and Derivatization Strategies

The chemical structure of MMWLL is amenable to a wide range of modifications. Research has already shown that N-terminal formylation of MMWLL increases its potency at FPR1 by a thousandfold, highlighting the sensitivity of the receptor to ligand structure. mdpi.comreading.ac.uknih.gov Exploring a broader range of synthetic and derivatization strategies is a logical next step to create a new generation of MMWLL-based molecules.

Key areas for exploration include:

Peptidomimetics: Designing non-peptide scaffolds (peptidomimetics) that mimic the spatial arrangement of MMWLL's key pharmacophores. nih.gov This can lead to compounds with improved oral bioavailability and resistance to enzymatic degradation.

N-terminal and C-terminal Modifications: Beyond formylation, a variety of chemical groups can be added to the N-terminus to probe interactions within the receptor's binding pocket. researchgate.net C-terminal modifications could also influence binding and functional activity.